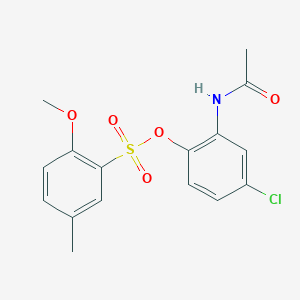![molecular formula C11H11BrN2O4S B245307 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole, commonly known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. BSI-201 was first synthesized in 2005, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and its potential for use in cancer therapy.
作用机制
BSI-201 works by inhibiting the activity of PARP, an enzyme that plays a critical role in repairing DNA damage. When cells are exposed to chemotherapy or radiation therapy, DNA damage occurs, and PARP is activated to repair the damage. By inhibiting PARP, BSI-201 prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects
BSI-201 has been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been shown to have a synergistic effect with other PARP inhibitors, such as olaparib and rucaparib. BSI-201 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells.
实验室实验的优点和局限性
One advantage of BSI-201 is its potential to enhance the effectiveness of chemotherapy and radiation therapy, which are currently the standard treatments for many types of cancer. Another advantage is its ability to induce apoptosis in cancer cells, while having minimal effects on normal cells. One limitation of BSI-201 is its low solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which can limit its effectiveness in some cancer types.
未来方向
There are several potential future directions for research on BSI-201. One direction is to develop more effective formulations of the drug that can improve its solubility and half-life. Another direction is to explore the potential of BSI-201 in combination with other PARP inhibitors, as well as with other chemotherapy drugs and radiation therapy. Additionally, further research is needed to understand the mechanism of action of BSI-201 and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of BSI-201 in cancer patients.
合成方法
The synthesis of BSI-201 involves a multi-step process that starts with the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with chlorosulfonic acid to yield the corresponding sulfonyl chloride. This intermediate is then reacted with imidazole to produce BSI-201. The overall yield of the synthesis is approximately 25%.
科学研究应用
BSI-201 has been extensively studied for its potential application in cancer therapy. It has been shown to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin, as well as radiation therapy. BSI-201 works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in repairing DNA damage. By inhibiting PARP, BSI-201 can enhance the effectiveness of chemotherapy and radiation therapy, which both cause DNA damage in cancer cells.
属性
分子式 |
C11H11BrN2O4S |
|---|---|
分子量 |
347.19 g/mol |
IUPAC 名称 |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11BrN2O4S/c1-17-9-6-11(10(18-2)5-8(9)12)19(15,16)14-4-3-13-7-14/h3-7H,1-2H3 |
InChI 键 |
MPTLNNHGMVXDIG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CN=C2 |
规范 SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)



![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)

![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)